2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

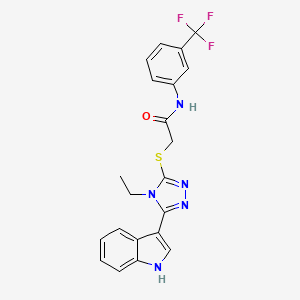

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide features a 1,2,4-triazole core substituted with an ethyl group at position 4 and an indol-3-yl moiety at position 5. A thioether bridge connects the triazole ring to an acetamide group, which is further linked to a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5OS/c1-2-29-19(16-11-25-17-9-4-3-8-15(16)17)27-28-20(29)31-12-18(30)26-14-7-5-6-13(10-14)21(22,23)24/h3-11,25H,2,12H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHHEWCAFOBMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel synthetic derivative that incorporates a triazole and indole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- An indole ring

- A triazole ring

- A trifluoromethyl phenyl group

- A thioether linkage

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, revealing its potential as an antioxidant , anticancer , and antimicrobial agent.

Antioxidant Activity

Research indicates that compounds with indole and triazole scaffolds exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in cancer and aging processes .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, leading to increased rates of early and late apoptosis in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong effectiveness compared to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Structure-Activity Relationship (SAR)

The SAR studies have elucidated that modifications to the triazole and indole components significantly influence biological activity. For instance:

- Electron-donating groups on the phenyl ring enhance anticancer activity.

- Alkyl chain length at the N-position of the triazole affects antimicrobial potency; longer chains generally reduce activity .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Cytotoxicity Study : A study utilizing the MTT assay showed that derivatives of this compound induced significant cytotoxicity in HCT-116 cells with IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .

- Antimicrobial Screening : In a comparative study against common pathogens, the compound outperformed traditional antibiotics such as vancomycin and ciprofloxacin in terms of MIC values .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown percent growth inhibitions (PGIs) ranging from 51% to over 86% against different cancer types such as SNB-19 and OVCAR-8 . The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and biological activity of compounds, making them more effective in targeting cancer cells.

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound Name | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | HOP-92 | 67.55 |

Anti-inflammatory Properties

The compound's structure suggests potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes. In silico docking studies have indicated that similar triazole derivatives can effectively bind to the active site of 5-LOX, suggesting that further optimization could yield potent anti-inflammatory agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Condensation | Indole derivative + Triazole |

| 2 | Thioether Formation | Thiol + Acetamide derivative |

| 3 | Purification | Column chromatography |

Case Studies

Several case studies have documented the efficacy of triazole derivatives in biological assays:

- Case Study on Anticancer Activity : A study evaluated a series of triazole compounds against multiple cancer cell lines, demonstrating that modifications at the phenyl ring significantly enhanced cytotoxicity. The lead compound showed IC50 values in low micromolar ranges against resistant cancer types .

- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of similar compounds through in vivo models, where significant reductions in inflammatory markers were observed following treatment with triazole derivatives .

Comparison with Similar Compounds

Impact of Substituents on Activity

- Triazole Ring Modifications: Pyridinyl groups (e.g., VUAA1, OLC15, VUAA3) are critical for Orco agonism/antagonism. Substitutions like furan () or thienylmethyl () may reduce potency due to decreased electron density or steric hindrance .

- Acetamide Substituents :

- Electron-withdrawing groups (e.g., trifluoromethyl in the target compound) enhance hydrophobicity and may improve membrane permeability compared to alkyl-substituted analogs (e.g., VUAA1’s 4-ethylphenyl) .

- Antagonism in OLC15 correlates with the 4-butylphenyl group, suggesting longer alkyl chains favor inhibitory effects .

Research Findings and Mechanistic Insights

- Orco Receptor Modulation :

- VUAA1 and VUAA3 activate Orco in diverse insects (e.g., Drosophila, mosquitoes), enabling calcium influx in heterologous expression systems . The target compound’s indole group could mimic pyridine’s role in binding but with altered affinity .

- Antagonists like OLC15 competitively inhibit Orco, highlighting the importance of triazole-pyridine orientation and acetamide substituent bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.